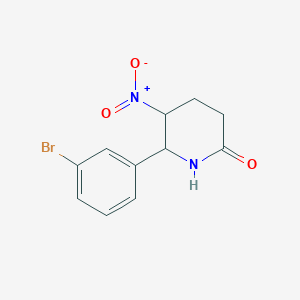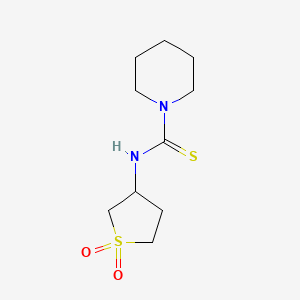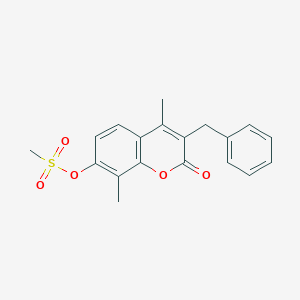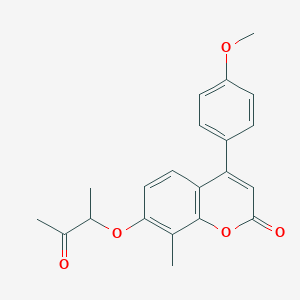
6-(3-bromophenyl)-5-nitro-2-piperidinone
Vue d'ensemble
Description
6-(3-bromophenyl)-5-nitro-2-piperidinone, also known as BPN, is a chemical compound that has been widely studied in scientific research. BPN is a substituted piperidinone that has shown potential as a bioactive molecule in various applications. We will also list future directions for further research on BPN.
Mécanisme D'action
The mechanism of action of 6-(3-bromophenyl)-5-nitro-2-piperidinone is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. 6-(3-bromophenyl)-5-nitro-2-piperidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-5-nitro-2-piperidinone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. 6-(3-bromophenyl)-5-nitro-2-piperidinone has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-bromophenyl)-5-nitro-2-piperidinone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have potent bioactivity in various applications, making it a useful tool for studying biological processes. However, 6-(3-bromophenyl)-5-nitro-2-piperidinone has some limitations for lab experiments. It is a highly reactive compound that can be toxic in high doses. It also has limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for further research on 6-(3-bromophenyl)-5-nitro-2-piperidinone. One area of research is the development of new derivatives of 6-(3-bromophenyl)-5-nitro-2-piperidinone with improved bioactivity and reduced toxicity. Another area of research is the study of the mechanism of action of 6-(3-bromophenyl)-5-nitro-2-piperidinone, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the potential use of 6-(3-bromophenyl)-5-nitro-2-piperidinone as a new antibiotic should be explored further. Finally, the development of new synthesis methods for 6-(3-bromophenyl)-5-nitro-2-piperidinone could lead to increased yield and purity, making it more accessible for scientific research.
Applications De Recherche Scientifique
6-(3-bromophenyl)-5-nitro-2-piperidinone has been studied extensively in scientific research for its potential as a bioactive molecule. It has shown promising results in various applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. 6-(3-bromophenyl)-5-nitro-2-piperidinone has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
6-(3-bromophenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-2-7(6-8)11-9(14(16)17)4-5-10(15)13-11/h1-3,6,9,11H,4-5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHWJJRTEIUGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-fluorobenzyl)thio]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B3958467.png)
![4-(2-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}ethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3958472.png)
![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}-1-phenylethanone](/img/structure/B3958486.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B3958492.png)

![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B3958501.png)

![2-({1-[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3958512.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B3958526.png)
![2-(4-chlorophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3958536.png)
![3-{5-[(5-chloro-2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3958547.png)
![ethyl {[4-amino-1-(aminocarbonyl)-5-cyano-3-azaspiro[5.5]undeca-2,4-dien-2-yl]thio}acetate](/img/structure/B3958565.png)